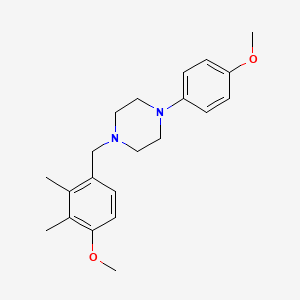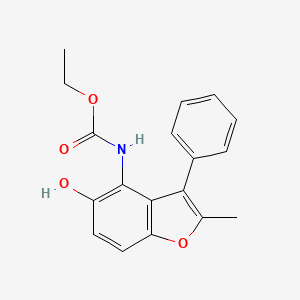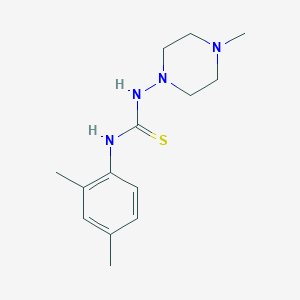
N'-(2-fluorophenyl)-N,N-dimethylsulfamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(2-fluorophenyl)-N,N-dimethylsulfamide, also known as SF-1126, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfamides and has been found to exhibit promising anticancer and anti-inflammatory properties.
Mécanisme D'action
N'-(2-fluorophenyl)-N,N-dimethylsulfamide exerts its anticancer effects by inhibiting the activity of PI3K, which is a crucial enzyme involved in the regulation of various cellular processes such as cell growth, survival, and metabolism. By blocking the activity of PI3K, this compound prevents the activation of downstream signaling pathways that promote cancer cell growth and survival. Additionally, this compound has been found to induce DNA damage and cell cycle arrest in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit excellent pharmacokinetic properties, including high plasma stability, good oral bioavailability, and low toxicity. It has been found to selectively accumulate in cancer cells, leading to its potent anticancer effects. Additionally, this compound has been found to exhibit anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N'-(2-fluorophenyl)-N,N-dimethylsulfamide is its high selectivity towards cancer cells, which makes it an attractive candidate for targeted therapy. Additionally, its excellent pharmacokinetic properties make it suitable for use in preclinical and clinical studies. However, one of the limitations of this compound is its relatively low solubility, which may affect its bioavailability in vivo.
List as Many
Orientations Futures
As Possible:
1. Development of novel formulations to improve the solubility and bioavailability of N'-(2-fluorophenyl)-N,N-dimethylsulfamide.
2. Investigation of the potential of this compound as a targeted therapy for various types of cancer.
3. Evaluation of the safety and efficacy of this compound in preclinical and clinical studies.
4. Identification of biomarkers that can predict the response of cancer cells to this compound.
5. Exploration of the potential of this compound as a therapeutic agent for inflammatory diseases.
6. Investigation of the mechanism of action of this compound in cancer cells.
7. Development of combination therapies involving this compound and other anticancer agents.
8. Exploration of the potential of this compound as a therapeutic agent for other diseases such as diabetes and neurodegenerative disorders.
9. Investigation of the role of this compound in modulating the immune system.
10. Identification of novel targets for this compound in cancer cells.
Méthodes De Synthèse
The synthesis of N'-(2-fluorophenyl)-N,N-dimethylsulfamide involves the reaction of 2-fluoroaniline with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields this compound as a white solid with a high purity.
Applications De Recherche Scientifique
N'-(2-fluorophenyl)-N,N-dimethylsulfamide has been extensively studied in the field of cancer research due to its potential as a targeted therapy for various types of cancer. It has been found to inhibit the activity of phosphoinositide 3-kinase (PI3K), which is a key signaling pathway involved in cancer cell survival and proliferation. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, thereby preventing their growth and spread.
Propriétés
IUPAC Name |
1-(dimethylsulfamoylamino)-2-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2O2S/c1-11(2)14(12,13)10-8-6-4-3-5-7(8)9/h3-6,10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUCLBAASWYMKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24801846 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[allyl(methylsulfonyl)amino]-N-cyclohexylbenzamide](/img/structure/B5693098.png)
![N,N-dimethyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2-ethanediamine](/img/structure/B5693101.png)

![3-iodobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5693119.png)
![2,2'-[(3,4-dichlorobenzyl)imino]diethanol](/img/structure/B5693127.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B5693143.png)
![N'-[(3,3-diphenylpropanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5693146.png)
![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5693155.png)
![N-benzyl-2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5693173.png)

![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-isobutyl-4-quinolinecarbohydrazide](/img/structure/B5693181.png)
![3-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5693189.png)

![2-methyl-3-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5693200.png)